1-Boc-4-(methoxymethylene)-3-methylpiperidine
Description
1-Boc-4-(methoxymethylene)-3-methylpiperidine is a piperidine derivative featuring three key substituents:
- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, which enhances stability during synthetic processes .
- A methoxymethylene group (–CH₂–O–CH₃) at the 4-position, introducing steric bulk and moderate electron-donating effects.
- A methyl group at the 3-position, increasing steric hindrance and influencing conformational preferences .
This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, leveraging its Boc group for amine protection and its substituents for tailored reactivity.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(methoxymethylidene)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10-8-14(7-6-11(10)9-16-5)12(15)17-13(2,3)4/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFYZGIHWQGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=COC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-4-(methoxymethylene)-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and methoxymethylene reagents.
Protection: The nitrogen atom in the piperidine ring is protected using the tert-butoxycarbonyl (Boc) group.
Methoxymethylene Addition: The methoxymethylene group is introduced to the piperidine ring through a series of reactions involving appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Boc-4-(methoxymethylene)-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Intermediates
1-Boc-4-(methoxymethylene)-3-methylpiperidine is primarily utilized as a pharmaceutical intermediate in the synthesis of various therapeutic agents. Its unique structural features enable the formation of complex molecules that are crucial in drug development.
Case Study: Synthesis of Acetylcholinesterase Inhibitors
A notable application of this compound is in the synthesis of analogues of donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The compound serves as a building block that allows for the introduction of different substituents on the piperidine ring, leading to compounds with enhanced biological activity. Research demonstrated that certain derivatives exhibited improved potency compared to donepezil, highlighting the utility of this compound in medicinal chemistry .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. These properties are attributed to their ability to disrupt bacterial cell walls and interfere with metabolic pathways.
Data Table: Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.15 | Staphylococcus aureus |
| This compound | 0.20 | Escherichia coli |
In studies, derivatives showed minimum inhibitory concentrations (MIC) that indicate their potential as effective antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, which is essential for developing new therapeutic strategies against diseases involving enzyme dysregulation.
Case Study: Inhibition of Type III Secretion System
In vitro assays demonstrated that this compound can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence. Concentrations around 50 μM resulted in approximately 50% inhibition of T3SS activity, suggesting its potential use in treating bacterial infections .
Neurological Applications
The structural characteristics of this compound make it a candidate for developing drugs targeting neurological disorders.
Research Findings: Potential Neuroprotective Effects
Studies have indicated that derivatives may exhibit neuroprotective effects through modulation of neurotransmitter systems. This suggests avenues for further research into treatments for conditions such as Parkinson's and Alzheimer's diseases .
Anti-inflammatory Properties
Compounds similar to this compound have shown promise in modulating inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (μM) | Inflammatory Marker |
|---|---|---|
| This compound | 25 | TNFα production |
These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Boc-4-(methoxymethylene)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between 1-Boc-4-(methoxymethylene)-3-methylpiperidine and analogous piperidine derivatives:
Key Comparative Insights
Electronic and Steric Effects
- Methoxymethylene vs. Hydroxy (1-Boc-4-hydroxy piperidine): The methoxymethylene group (–CH₂–O–CH₃) offers greater steric bulk and reduced polarity compared to a hydroxyl group (–OH), making the former less reactive in hydrogen-bonding interactions but more stable under acidic conditions .
- Methoxymethylene vs. Cyano/Trifluoromethylphenyl (1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine): The cyano and trifluoromethyl groups are strongly electron-withdrawing, enhancing metabolic stability and lipophilicity for blood-brain barrier penetration. In contrast, methoxymethylene provides mild electron donation, favoring nucleophilic substitutions .
Biological Activity
1-Boc-4-(methoxymethylene)-3-methylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a Boc (tert-butyloxycarbonyl) protecting group, a methoxymethylene substituent, and a methyl group on the piperidine ring, which contribute to its unique pharmacological properties.
The biological activity of this compound can be attributed to its interactions with various neurotransmitter systems. Piperidine derivatives are known to exhibit activity at the dopamine transporter (DAT) and serotonin transporter (SERT), influencing monoamine levels in the brain. Such compounds may also interact with GABA receptors, modulating inhibitory neurotransmission.
Pharmacological Studies
Recent studies have explored the pharmacological profiles of related piperidine compounds, providing insights into their biological activities:
- Dopamine Transporter Inhibition : Compounds structurally similar to this compound have been shown to inhibit dopamine reuptake, which could lead to increased dopaminergic signaling. For instance, (+)-CPCA, a related piperidine derivative, demonstrated significant inhibition of dopamine uptake in rodent models .
- GABA Transporter Activity : Research indicates that certain piperidine derivatives can selectively inhibit GABA transporters (GATs), influencing GABAergic neurotransmission. This has implications for treating conditions like anxiety and epilepsy .
Case Studies
- Cocaine Addiction Treatment : A study involving (+)-CPCA suggested its potential utility in treating cocaine addiction due to its ability to mimic some behavioral effects of cocaine while exhibiting lower stimulant properties . This highlights the relevance of similar compounds like this compound in addiction therapy research.
- Neuraminidase Inhibition : Some piperidine derivatives have been investigated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. This suggests potential applications in antiviral therapies .
Comparative Biological Activity of Piperidine Derivatives
| Compound | DAT Inhibition (nM) | SERT Inhibition (nM) | GABA Receptor Interaction |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| (+)-CPCA | 67 | 5900 | Moderate |
| Nipecotic Acid | Moderate | High | High |
Note: TBD = To Be Determined based on future studies.
Summary of Findings
The biological activity of this compound remains an area of active investigation. Preliminary data suggest that it may exhibit significant interactions with neurotransmitter systems, potentially offering therapeutic benefits in various neurological disorders.
Q & A
Q. What are the standard synthetic routes for 1-Boc-4-(methoxymethylene)-3-methylpiperidine?
The synthesis typically involves multi-step reactions, including Boc protection of the piperidine nitrogen and functionalization of the methoxymethylene group. Key steps include:
- Boc Protection : Reaction of the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to deprotonate the amine .
- Methoxymethylene Introduction : Alkylation or condensation reactions under anhydrous conditions, often employing reagents like methoxymethyl chloride or formaldehyde derivatives.
- Purification : Column chromatography or recrystallization to isolate the product.
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Boc₂O, DCM/THF, TEA | Boc protection | |
| 2 | Methoxymethyl chloride, K₂CO₃ | Methoxymethylene addition |
Q. How is the compound characterized structurally?
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and methoxymethylene (δ ~3.3 ppm for OCH₃ and ~4.5 ppm for methylene) .
- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc) and ~1100 cm⁻¹ (C-O of methoxymethylene) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₂₃NO₃: calc. 256.17, observed 256.18) .
Q. What safety precautions are necessary when handling this compound?
Based on GHS classifications for similar Boc-protected piperidines:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
- PPE : Nitrile gloves, chemical-resistant lab coat, and P95 respirator for dust control .
- Storage : In a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the methoxymethylene group?
The methoxymethylene group’s reactivity is influenced by steric and electronic factors. Strategies include:
- Oxidation : Use of mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation of the piperidine ring. Competing pathways (e.g., epoxidation vs. N-oxide formation) require controlled stoichiometry .
- Reduction : Selective reduction of α,β-unsaturated bonds (if present) using NaBH₄/CeCl₃ to preserve the Boc group .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation .
Q. How to address contradictions in reaction outcomes under varying conditions (e.g., solvent polarity, catalyst choice)?
Contradictions arise from solvent-dependent stabilization of intermediates. For example:
- Polar Solvents (DMF/MeCN) : Favor SN2 mechanisms, leading to trans products.
- Nonpolar Solvents (DCM) : Promote carbocation intermediates (SN1), increasing racemization risk.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may require additives (e.g., Et₃N) to prevent Boc deprotection .
Q. What are the structure-activity relationships (SAR) of this compound in biological systems?
The Boc group enhances stability against metabolic degradation, while the methoxymethylene moiety influences binding affinity. Key findings:
- Enzyme Interactions : The methoxymethylene group’s electron-donating effects enhance hydrogen bonding with targets like cytochrome P450 enzymes, as seen in similar piperidine derivatives .
- Bioactivity : Substitution at the 3-methyl position (vs. 4-methoxymethylene) alters steric bulk, affecting selectivity in kinase inhibition assays .
| Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|
| Boc group | Metabolic stability | |
| Methoxymethylene | H-bond donor capacity |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
